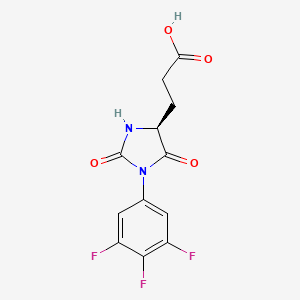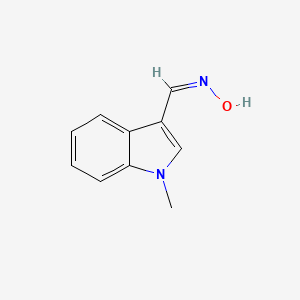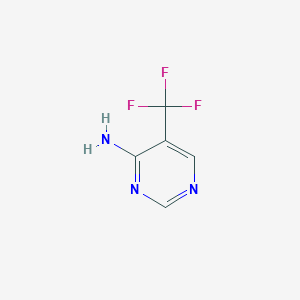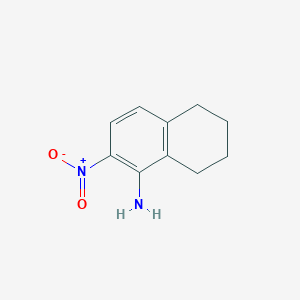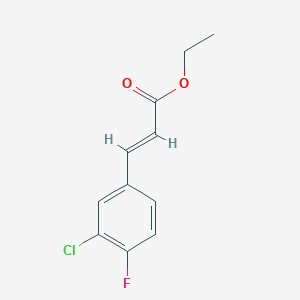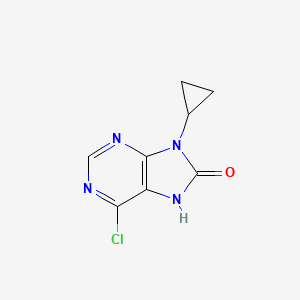![molecular formula C18H19ClN4 B8007150 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine](/img/structure/B8007150.png)
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine” is known as methyltrichlorosilane. It is an organosilicon compound with the chemical formula CH₃SiCl₃. This compound is a colorless liquid with a sharp odor similar to hydrochloric acid. Methyltrichlorosilane is primarily used as a precursor for forming various cross-linked siloxane polymers .
准备方法
Synthetic Routes and Reaction Conditions: Methyltrichlorosilane is produced through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at a temperature of at least 250°C. The reaction can be represented as follows: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ] While this reaction is standard in industrial silicone production, it is inefficient with respect to methyltrichlorosilane. To increase the yield of methyltrichlorosilane, the amount of metal catalyst is reduced .
Industrial Production Methods: The industrial production of methyltrichlorosilane follows the same synthetic route but is optimized for large-scale production. The process involves the continuous feeding of chloromethane and silicon into a reactor with a copper catalyst, maintaining the reaction temperature and pressure to maximize yield .
Types of Reactions:
-
Hydrolysis: Methyltrichlorosilane undergoes hydrolysis to form silanol and hydrochloric acid: [ \text{CH}_3\text{SiCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3 \text{HCl} ] The silanol is unstable and condenses to form a polymer network: [ \text{CH}_3\text{Si(OH)}_3 \rightarrow \text{CH}3\text{SiO}{1.5} + 1.5 \text{H}_2\text{O} ]
-
Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts it to trimethoxymethylsilane: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3)_3 + 3 \text{HCl} ]
-
Reduction: Reduction with alkali metals forms a highly crosslinked material called polymethylsilyne: [ n \text{CH}_3\text{SiCl}_3 + 3n \text{Na} \rightarrow [\text{CH}_3\text{Si}]_n + 3n \text{NaCl} ]
Common Reagents and Conditions:
Hydrolysis: Water
Alcoholysis: Alcohols (e.g., methanol)
Reduction: Alkali metals (e.g., sodium)
Major Products:
Hydrolysis: Silanol and hydrochloric acid
Alcoholysis: Alkoxysilanes and hydrochloric acid
Reduction: Polymethylsilyne and sodium chloride
科学研究应用
Methyltrichlorosilane has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of silicone resins, adhesives, and sealants.
作用机制
Methyltrichlorosilane exerts its effects primarily through its reactivity with water and alcohols, leading to the formation of silanol and alkoxysilanes. These reactions are crucial for the formation of cross-linked siloxane polymers, which are used in various applications. The molecular targets include hydroxyl groups on surfaces, which react with methyltrichlorosilane to form stable bonds .
相似化合物的比较
- Dimethyldichlorosilane (CH₃)₂SiCl₂
- Trimethylchlorosilane (CH₃)₃SiCl
Comparison:
- Methyltrichlorosilane vs. Dimethyldichlorosilane: Methyltrichlorosilane has three chlorine atoms and one methyl group, making it more reactive in hydrolysis and alcoholysis reactions compared to dimethyldichlorosilane, which has two chlorine atoms and two methyl groups.
- Methyltrichlorosilane vs. Trimethylchlorosilane: Methyltrichlorosilane is more reactive due to the presence of three chlorine atoms, whereas trimethylchlorosilane has only one chlorine atom and three methyl groups, making it less reactive .
Methyltrichlorosilane’s unique reactivity and ability to form cross-linked polymers make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJGQVFWEPNYSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C3C2=CC=CN3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CN=C3C2=CC=CN3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
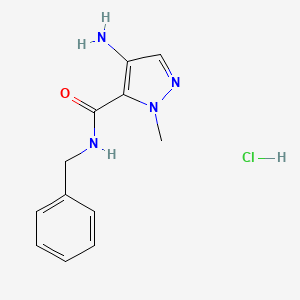
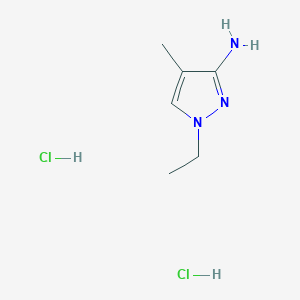
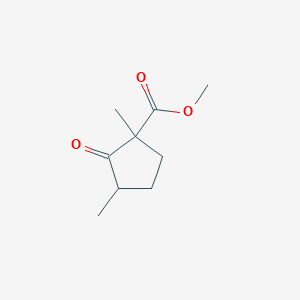
![Ethyl bicyclo[6.1.0]nonane-9-carboxylate](/img/structure/B8007080.png)
![4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8007093.png)
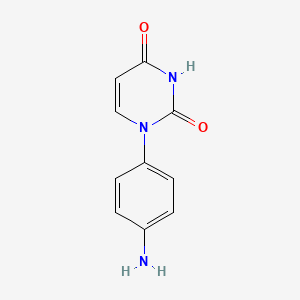
![(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B8007114.png)

